REACTION_CXSMILES
|
[OH-].[Na+].[NH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9][OH:10])[CH2:4]1.[CH2:11](Br)[CH2:12][CH2:13][CH3:14]>C(O)C>[CH2:11]([N:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9][OH:10])[CH2:4]1)[CH2:12][CH2:13][CH3:14] |f:0.1|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
174 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)CO
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
ADDITION
|
Details
|
treated with a 32% solution of sodium hydroxide to pH-12
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
DISTILLATION
|
Details
|
The crude was purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1CC(CCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |